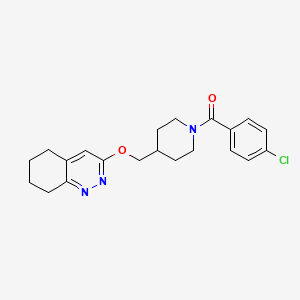

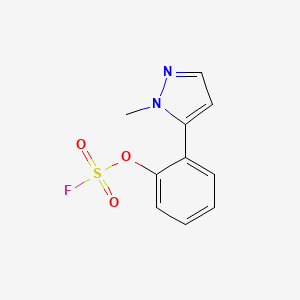

![molecular formula C22H23N3O7S3 B2884913 (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate CAS No. 1097615-34-3](/img/structure/B2884913.png)

(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a piperidine ring, a thiophene ring, a benzo[d]thiazole ring, and a dioxino ring. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring .

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst has been reported .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions .Chemical Reactions Analysis

Piperidines undergo various reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, thiophene is a colorless liquid with a benzene-like odor .科学的研究の応用

Antimicrobial Agents

The thiophene moiety and its derivatives have been recognized for their antimicrobial properties . The sulfonyl group attached to the piperidine ring in this compound could potentially interact with microbial enzymes or receptors, disrupting their function and leading to antimicrobial effects. This compound could be synthesized and tested against a range of bacteria, fungi, and protozoa to assess its efficacy as an antimicrobial agent.

Organic Electronics

Thiophene derivatives are known for their application in organic electronics due to their high π-electron density and electrophilic reactivity . The compound could serve as a building block for organic semiconductors, with potential use in solar cells, organic light-emitting diodes (OLEDs), and other electronic devices.

Molecular Docking Studies

The compound’s unique structure makes it suitable for molecular docking studies . It could be used to design new drugs by simulating interactions with biological targets, such as enzymes or receptors, to predict binding affinities and identify potential therapeutic effects.

Hole Transport Materials for Solar Cells

Heterocyclic compounds like thiophene have significant roles as hole transport materials (HTMs) in perovskite solar cells . The compound’s extended conjugated system and potential for electron donation make it a candidate for use in solar cell technology to improve efficiency and stability.

Catalysis

Schiff base complexes derived from thiophene have shown catalytic activity in various chemical transformations . This compound could be explored as a ligand for metal complexes to catalyze reactions such as hydrogenation of olefins, ring-opening polymerization, and other catalytic processes.

Asymmetric Synthesis

The compound’s chiral center at the piperidine moiety could be utilized in asymmetric synthesis . It could be used to develop new methodologies for producing chiral molecules with high enantioselectivity, which are valuable in pharmaceuticals and fine chemicals.

Fluorescent Probes

Due to the presence of multiple aromatic rings and heteroatoms, the compound could be modified to act as a fluorescent probe . It could be used in bioimaging to track biological processes or in the development of sensors for detecting specific molecules.

Redox Switching

The compound’s structure suggests potential redox activity, which could be harnessed for redox switching applications . This could be useful in creating smart materials that change properties in response to an electrical stimulus.

将来の方向性

特性

IUPAC Name |

methyl 2-[2-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O7S3/c1-30-19(26)13-24-15-11-16-17(32-9-8-31-16)12-18(15)34-22(24)23-21(27)14-5-2-3-7-25(14)35(28,29)20-6-4-10-33-20/h4,6,10-12,14H,2-3,5,7-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBLTYUTQQJNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4CCCCN4S(=O)(=O)C5=CC=CS5)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2884830.png)

![N-methyl-N-[1-(3-nitrophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2884835.png)

![6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2884845.png)